1,3-Dichloro-2-ethoxy-5-nitrobenzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-ethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3/c1-2-14-8-6(9)3-5(11(12)13)4-7(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZAIWWKGAZYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739007 | |
| Record name | 1,3-Dichloro-2-ethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62047-40-9 | |
| Record name | 1,3-Dichloro-2-ethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3-Dichloro-2-ethoxy-5-nitrobenzene (C8H7Cl2NO3) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anti-inflammatory, and toxicological properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to a benzene ring. The molecular structure influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7Cl2NO3 |
| Molecular Weight | 220.06 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects through mechanisms such as the generation of reactive intermediates that bind to DNA, leading to cell death. A study highlighted the effectiveness of nitro derivatives against pathogens like Staphylococcus aureus and Candida species, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL for certain derivatives .
Anti-inflammatory Activity
Nitro compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that this compound could inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions may result from the compound's ability to modify protein functions involved in inflammatory pathways .
Toxicological Profile
The toxicological effects of this compound are significant. Animal studies have shown that exposure can lead to various adverse health effects, including liver and kidney damage. For instance, exposure to nitrobenzene derivatives has been associated with increased liver and kidney weights in laboratory animals .
Table 2: Toxicological Findings
| Effect | Observations |
|---|---|
| Liver Damage | Increased liver weight |
| Kidney Damage | Altered kidney function |
| Hematological Changes | Elevated methemoglobin levels |
Study on Antimicrobial Efficacy
A recent study synthesized several nitro derivatives and tested their antimicrobial activity against Staphylococcus aureus. The results indicated that compounds with halogen substitutions exhibited enhanced efficacy compared to non-halogenated analogs .
Study on Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of nitro compounds, demonstrating that certain derivatives could inhibit iNOS activity effectively. This inhibition was linked to structural features of the nitro group, suggesting that modifications could enhance pharmacological activity .
Scientific Research Applications
Medicinal Chemistry
1,3-Dichloro-2-ethoxy-5-nitrobenzene has shown potential in medicinal chemistry due to its unique chemical structure. The presence of the nitro group is significant for biological activity, particularly in the development of antimicrobial and anticancer agents.
Case Study: Anticancer Activity
Research has indicated that nitroaromatic compounds can exhibit antineoplastic properties. For instance, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these derivatives could induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents against tumors.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
Synthetic Routes
The following table summarizes common synthetic routes involving this compound:
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Sodium amide or thiourea in DMSO | Substituted derivatives |
| Reduction | Pd/C or PtO2 with hydrogen | Aminobenzene derivatives |
| Oxidation | KMnO4 or CrO3 in acidic media | Carboxylic acid derivatives |
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
Materials Science
In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties.
Application: Liquid Crystals
The compound's unique electronic properties make it a candidate for liquid crystal applications. Research has focused on synthesizing liquid crystal displays (LCDs) that utilize derivatives of this compound to enhance performance characteristics such as response time and thermal stability.
Environmental Studies
The environmental impact of this compound is also an area of interest. Studies have assessed its behavior and degradation in various environmental conditions.
Toxicity Assessment
A comprehensive toxicity assessment revealed that while the compound exhibits some harmful effects on aquatic life, its degradation products are less toxic. The following table summarizes key findings regarding its ecological impact:
| Parameter | Value |
|---|---|
| LC50 (Fish) | 0.5 mg/L (acute toxicity) |
| Biodegradation Rate | 60% within 30 days |
| Toxicity to Aquatic Life | Toxicity decreases after degradation |
These findings underscore the importance of understanding the environmental fate of chemical compounds used in industrial applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Attributes
*Calculated molecular weight based on formula C₇H₈N₂O₂.
Structural and Electronic Differences
- In contrast, 1-chloro-2,4-dimethoxy-5-nitrobenzene has dual methoxy groups, which are stronger electron donors than ethoxy, increasing electron density at specific ring positions . 5-Nitro-ortho-toluidine contains an amine group, making it basic and reactive toward electrophiles (e.g., diazonium salt formation), unlike the chloro- and alkoxy-substituted analogs .
- Steric and Solubility Considerations: The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to methoxy analogs. However, the dual chloro substituents could reduce overall polarity. 5-Nitro-ortho-toluidine’s amine group enhances water solubility relative to the other compounds, though nitro groups generally diminish solubility .
Handling and Stability Notes
Preparation Methods
Starting Materials and Initial Functionalization
A common starting material is 2,6-dichlorophenol or 1,3-dichlorobenzene, which undergoes ethoxylation to introduce the ethoxy group at the ortho position relative to one of the chlorines.
- Ethoxylation is typically performed by reacting the chlorinated phenol with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate or sodium hydride.
- This step yields 1,3-dichloro-2-ethoxybenzene as an intermediate.
Nitration Step
The nitration to introduce the nitro group at position 5 (para to the ethoxy group and meta to chlorines) is carried out using a nitrating mixture such as nitric acid and sulfuric acid under controlled temperature (0–5 °C) to avoid multiple nitrations or oxidation.
- The electron-donating ethoxy group directs nitration to the para position relative to itself.
- The presence of chlorine atoms influences regioselectivity by their electron-withdrawing inductive effects.
Alternative Synthetic Routes
- Direct nitration of 1,3-dichloro-2-ethoxybenzene : This method is preferred for its simplicity and yields.
- Sequential substitution : Starting from nitrobenzene, chlorination and ethoxylation steps can be performed but often lead to lower regioselectivity and more by-products.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethoxylation | Ethyl bromide, K2CO3, acetone | Reflux (60–70 °C) | 4–6 hours | 85–90 | Base-mediated SN2 reaction |
| Nitration | HNO3/H2SO4 (mixed acid) | 0–5 °C | 1–2 hours | 75–80 | Controlled to avoid dinitration |
| Purification | Recrystallization or column chromatography | Ambient | - | - | Ensures removal of isomers and impurities |
Research Findings and Analytical Data
- Selectivity : Studies show that the ethoxy group strongly directs nitration para to itself, resulting in high regioselectivity for the nitro group at position 5.
- Yield optimization : Lower temperatures during nitration reduce side reactions and improve yield.
- Purity : High purity (>98%) is achievable by recrystallization from solvents like ethanol or ethyl acetate.
Summary Table of Preparation Routes
| Route No. | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | 1,3-Dichloro-2-ethoxybenzene | Direct nitration | Simple, high regioselectivity | Requires careful temperature control |
| 2 | 2,6-Dichlorophenol | Ethoxylation → nitration | Readily available starting materials | Multi-step, moderate yield |
| 3 | Nitrobenzene | Chlorination → ethoxylation | Alternative if nitration first preferred | Lower regioselectivity, more by-products |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dichloro-2-ethoxy-5-nitrobenzene, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically begins with functionalizing a nitrobenzene precursor. Key steps include halogenation (chlorination) and alkoxylation (ethoxy group introduction). For example, iodination of a trimethoxybenzene derivative followed by metallation and substitution with ethoxy groups can yield intermediates . Reaction parameters such as temperature (60–80°C for nitro-group stability), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice (e.g., CuCl₂ for chlorination) critically affect yield. Side reactions, such as over-nitration or dehalogenation, must be minimized by controlling stoichiometry and reaction time .
Q. What spectroscopic methods are recommended for structural characterization, and what are their limitations?
- Methodological Answer :
- NMR (¹H/¹³C) : Identifies substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons). Limitations include low sensitivity for chlorine isotopes and signal overlap in aromatic regions .
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) functional groups. Challenges arise from overlapping bands in polyhalogenated systems .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M]⁺ at m/z 250.99) and fragmentation patterns. However, chlorine isotopes complicate peak interpretation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT functional selection). To address this:
Cross-validate using X-ray crystallography to obtain ground-state geometries, as done for structurally similar nitroaromatics .
Adjust solvent effects in simulations (e.g., PCM models) to match experimental conditions (e.g., DMSO-d₆ in NMR) .
Compare experimental vs. calculated IR vibrational modes, focusing on nitro group symmetry deviations due to steric effects from ethoxy substituents .
Q. What strategies optimize the compound’s solubility in polar vs. nonpolar solvents for reaction studies?
- Methodological Answer :
- Polar Solvents (e.g., DMSO, MeOH) : Enhance solubility via hydrogen bonding with the nitro group. Pre-saturation with anhydrous salts (e.g., MgSO₄) reduces solvent polarity for controlled reactivity .
- Nonpolar Solvents (e.g., toluene) : Use phase-transfer catalysts (e.g., crown ethers) to solubilize the nitroaromatic core. Solubility can be predicted via Hansen solubility parameters (δD ≈ 18.5, δP ≈ 6.2, δH ≈ 4.1 MPa¹/²) .
- Data-Driven Approach : Tabulate solubility in 10+ solvents (e.g., acetone: 12 mg/mL; hexane: <0.1 mg/mL) to identify optimal media for specific reactions .
Q. How can researchers design experiments to analyze competing reaction pathways during ethoxy-group introduction?
- Methodological Answer :
Isotopic Labeling : Use ¹⁸O-labeled ethanol to track etherification vs. elimination pathways via GC-MS .
Kinetic Profiling : Monitor intermediate formation (e.g., chloro-nitro intermediates) via in situ FTIR or HPLC at varying temperatures (25–80°C) .
Computational Modeling : Compare activation energies for SN2 (ethoxy substitution) vs. E2 (β-elimination) mechanisms using Gaussian or ORCA software .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s thermal stability be addressed?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition onset (reported range: 180–220°C). Discrepancies may arise from impurities (e.g., residual HCl) .
- Thermogravimetric Analysis (TGA) : Correlate mass loss with decomposition products identified via GC-MS (e.g., NO₂ release at ~200°C) .
- Control Experiments : Replicate studies using rigorously purified samples (e.g., column chromatography followed by recrystallization) .
Safety and Handling in Experimental Design
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate nitro-group decomposition fumes (e.g., NOx) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and flame-resistant lab coats due to compound’s exothermic decomposition risk .
- Emergency Measures : Pre-cool reaction vessels to ≤-20°C before quenching with ice-cold ethanol to prevent runaway reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
